molecular formula C8H5LiN2O2 B2432283 Lithium(1+) ion 2-(4-cyanopyridin-2-yl)acetate CAS No. 2126162-51-2

Lithium(1+) ion 2-(4-cyanopyridin-2-yl)acetate

Cat. No.: B2432283
CAS No.: 2126162-51-2
M. Wt: 168.08
InChI Key: VJXUEGQLIFYTPN-UHFFFAOYSA-M
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Description

Lithium(1+) ion 2-(4-cyanopyridin-2-yl)acetate is a chemical compound with the molecular formula C8H6N2O2Li It is a lithium salt of 2-(4-cyanopyridin-2-yl)acetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion 2-(4-cyanopyridin-2-yl)acetate typically involves the reaction of 2-(4-cyanopyridin-2-yl)acetic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure complete conversion to the lithium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 2-(4-cyanopyridin-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Lithium(1+) ion 2-(4-cyanopyridin-2-yl)acetate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of lithium(1+) ion 2-(4-cyanopyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Lithium 2-(4-{[(tert-butoxy)carbonyl]amino}pyridin-2-yl)acetate
  • Lithium 2-(4-cyanopyridin-2-yl)acetate

Uniqueness

Lithium(1+) ion 2-(4-cyanopyridin-2-yl)acetate is unique due to its specific structure and properties, which differentiate it from other similar compounds. Its unique combination of a lithium ion and a 2-(4-cyanopyridin-2-yl)acetate moiety provides distinct chemical and biological characteristics that are valuable in various applications.

Properties

IUPAC Name

lithium;2-(4-cyanopyridin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2.Li/c9-5-6-1-2-10-7(3-6)4-8(11)12;/h1-3H,4H2,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXUEGQLIFYTPN-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CN=C(C=C1C#N)CC(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5LiN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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